molecular formula C7H10O2 B8537614 Methyl 2-cyclopropylacrylate

Methyl 2-cyclopropylacrylate

Cat. No.: B8537614
M. Wt: 126.15 g/mol
InChI Key: XRGJLCRYJCFDQC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

It is a colorless liquid that is soluble in organic solvents such as alcohols, ethers, and esters, but insoluble in water . This compound is used in various chemical reactions and has applications in multiple fields, including polymer chemistry and pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2-cyclopropylacrylate can be synthesized through several methods. One common method involves the esterification of cyclopropylacrylic acid with methanol in the presence of an acid catalyst such as sulfuric acid or p-toluene sulfonic acid . The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In industrial settings, the production of methyl cyclopropylacrylate often involves the use of continuous flow reactors to optimize reaction conditions and improve yield. The process may include steps such as distillation to purify the final product and remove any unreacted starting materials or by-products .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-cyclopropylacrylate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield cyclopropylacrylic acid, while reduction can produce cyclopropylmethanol .

Mechanism of Action

The mechanism of action of methyl cyclopropylacrylate involves its ability to undergo polymerization and form cross-linked networks. The ester group in the compound can participate in various chemical reactions, leading to the formation of polymers with unique properties. The cyclopropyl group provides rigidity and stability to the polymer structure, enhancing its mechanical properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-cyclopropylacrylate is unique due to the presence of the cyclopropyl group, which imparts distinct chemical and physical properties to the resulting polymers. This makes it particularly valuable in applications requiring high strength and rigidity .

Properties

Molecular Formula

C7H10O2

Molecular Weight

126.15 g/mol

IUPAC Name

methyl 2-cyclopropylprop-2-enoate

InChI

InChI=1S/C7H10O2/c1-5(6-3-4-6)7(8)9-2/h6H,1,3-4H2,2H3

InChI Key

XRGJLCRYJCFDQC-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C(=C)C1CC1

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To a solution of monomethyl malonate (14.16 g, 1.2 eq based on the cyclopropanecarboxaldehyde) and ammonium acetate (0.3 g) in benzene (20 ml) was added dropwise a solution of cyclopropanecarboxaldehyde (7.1 g, 101.3 mmol) in pyridine (11 ml) at 0±5° C. After addition, the solution was refluxed to remove water outside. To the reaction mixture was added 1N hydrochloric acid to acidify. After separation, the aqueous layer was extracted with diisopropyl ether (70 ml) twice. The combined organic layer was concentrated under reduced pressure to give methyl cyclopropylacrylate (11.1 g, yield 88%).
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Synthesis routes and methods II

Procedure details

To a solution of the mixture of methyl cyclopylacrylate and methyl 3-cyclopropyl-3-methoxypropionate (59.6 g, from Example 1, Example 2, Example 3 or Example 4) in methanol (120 ml) was added potassium carbonate (32.24 g) and stirred for 13 hours at room temperature. After addition of hexane, the upper hexane's layer was separated, filtered and concentrated. The residue was diluted with hexane, filtered, concentrated, and distill (50 mmHg, 101° C. to 102° C.) to give methyl cyclopropylacrylate (23.3 g, yield 62%).
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methyl 3-cyclopropyl-3-methoxypropionate
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